2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This compound features a hybrid structure combining a 4-methoxyindole core, a thiazole ring in the (2Z)-configuration, and a pyridin-4-yl substituent, linked via an acetamide bridge. The pyridine ring introduces basicity and solubility properties, critical for pharmacokinetics.
Properties
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-17-4-2-3-16-14(17)7-10-23(16)11-18(24)22-19-21-15(12-26-19)13-5-8-20-9-6-13/h2-10,12H,11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTPFEIGPIPGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with a suitable precursor, such as 4-methoxyindole, various functional groups are introduced through reactions like nitration, reduction, and substitution.
Thiazole Ring Formation: The thiazole ring can be synthesized through cyclization reactions involving appropriate thioamide and α-haloketone precursors.
Coupling Reactions: The final step involves coupling the indole and thiazole derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Scaling Up Reactions: Adjusting reaction conditions for larger batch sizes.
Purification Techniques: Using methods like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Various substituents can be introduced at different positions on the indole or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. These might include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: Signaling pathways that are modulated by the compound, leading to its biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Analogous Acetamide Derivatives
Key Observations :
Biological Activity
The compound 2-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic molecule that has drawn attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that combines an indole moiety with a thiazole and pyridine ring system. This structural diversity is believed to contribute to its biological activity.
Molecular Formula
- Molecular Formula: CHNOS
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. The following table summarizes key findings from various research studies:
The compound's mechanism of action involves multiple pathways:
- Inhibition of HSET: The compound has been shown to inhibit the HSET protein, which is crucial for proper spindle formation during mitosis. This inhibition leads to increased multipolarity in cancer cells, disrupting normal cell division and promoting apoptosis .
- Apoptosis Induction: Studies indicate that the compound triggers apoptotic pathways in glioblastoma cells, resulting in reduced cell viability .
Case Studies
-
Glioblastoma Treatment:
- In a study by Da Silva et al., the compound was tested on glioblastoma multiforme cells, demonstrating an IC50 value of 5.0 µM. The results indicated significant apoptosis and inhibition of cell proliferation.
- Colon Cancer Research:
- Microtubule Dynamics:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
